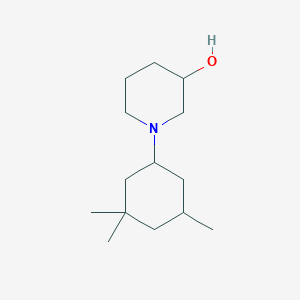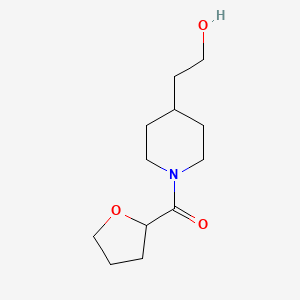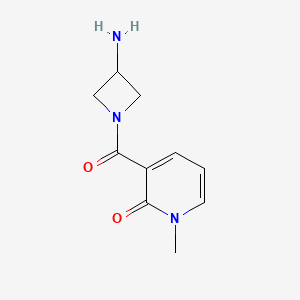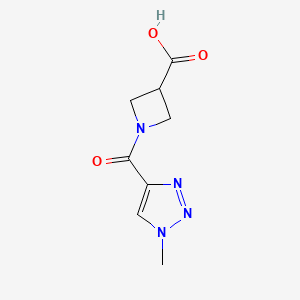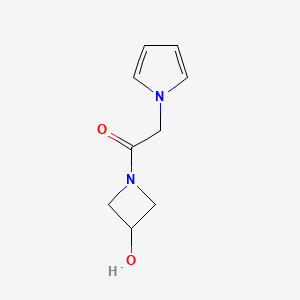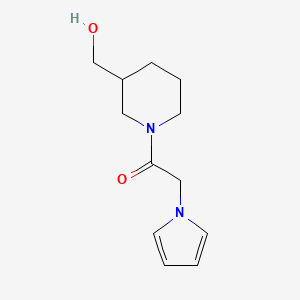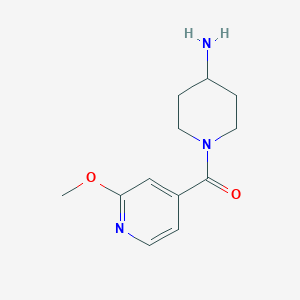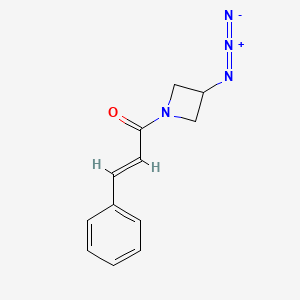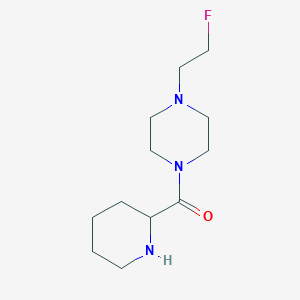
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone
Übersicht
Beschreibung
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C12H22FN3O and its molecular weight is 243.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Prasad et al. (2018) discussed the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle similar to the requested compound, highlighting its antiproliferative activity and molecular stability through intra and inter-molecular hydrogen bonds (Prasad et al., 2018).
- Rui (2010) researched the synthesis of a closely related compound, focusing on the utilization of piperidine-4-carboxylic acid and ethyl carbonochloridate for preparation, achieving a reasonable overall yield and confirming structures with NMR (Rui, 2010).
Biological Activity and Applications
- Vinaya et al. (2011) explored the anticancer effects associated with the piperidine framework, synthesizing derivatives that showed potent antiproliferative activity against human leukemia cells, indicating potential for cancer treatment (Vinaya et al., 2011).
- Mallesha and Mohana (2014) synthesized new oxime derivatives and evaluated them for antimicrobial activity, with certain compounds displaying significant efficacy against bacterial and fungal strains, suggesting their potential in antimicrobial therapies (Mallesha & Mohana, 2014).
Antipsychotic and Neuroprotective Potential
- Raviña et al. (2000) conducted a study on butyrophenones with affinities for dopamine and serotonin receptors, synthesizing compounds that were evaluated as antipsychotics, indicating the therapeutic potential of these compounds in psychiatric disorders (Raviña et al., 2000).
- Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, evaluating their neuroprotective activities in vitro and in vivo against ischemic stroke, showcasing the potential of such compounds in neuroprotection and stroke management (Zhong et al., 2020).
Eigenschaften
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-4-6-15-7-9-16(10-8-15)12(17)11-3-1-2-5-14-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOSQXLGVQKPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189861 | |
| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097944-53-9 | |
| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097944-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-(2-fluoroethyl)-1-piperazinyl]-2-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


